Fast red TR salt hemi(zinc chloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

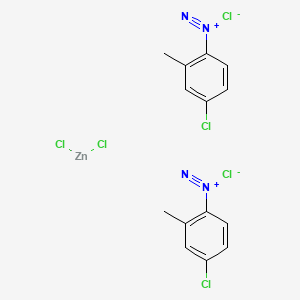

Fast red TR salt hemi(zinc chloride) is synthesized through a diazotization reaction. The process involves the reaction of 4-chloro-2-methylaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. The reaction is typically carried out at low temperatures to stabilize the diazonium compound .

Industrial Production Methods

In industrial settings, the production of Fast red TR salt hemi(zinc chloride) follows a similar diazotization process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is often crystallized and purified to remove any impurities .

化学反応の分析

Types of Reactions

Fast red TR salt hemi(zinc chloride) undergoes several types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.

Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are often used as dyes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and amines (e.g., aniline).

Coupling Reactions: Phenols and aromatic amines are used as coupling partners.

Major Products Formed

科学的研究の応用

Histological Applications

Fast Red TR Salt hemi(zinc chloride) is primarily employed as a chromogenic substrate in histological staining protocols. Its applications include:

- Staining of Enzymes : It is commonly used to visualize tartrate-resistant acid phosphatase (TRACP) activity in tissue samples. This enzyme is significant in osteoclast research and bone metabolism studies .

- Alkaline Phosphatase Detection : The dye serves as a substrate for alkaline phosphatase, facilitating the detection of this enzyme in various biological tissues .

Biochemical Assays

In biochemical research, Fast Red TR Salt hemi(zinc chloride) plays a crucial role in several assays:

- Acid Phosphatase Assays : The compound has been utilized in assays to measure acid phosphatase activity, which is important in various physiological and pathological processes .

- Bilirubin Determination : Studies have shown that Fast Red TR can react with bilirubin, allowing for the selective determination of non-conjugated and total bilirubin levels in serum samples .

Environmental Applications

Fast Red TR Salt hemi(zinc chloride) has been explored for its potential environmental applications:

- Dye Biodegradability Studies : Research indicates that the dye's structure influences its biodegradability by fungi, which could be significant for developing eco-friendly dyeing processes and wastewater treatment solutions .

- Water Quality Assessment : The compound’s interaction with various minerals and its stability under different pH levels have implications for assessing water quality and pollution levels .

Toxicological Studies

Understanding the toxicological profile of Fast Red TR Salt hemi(zinc chloride) is essential for safe handling and application:

- Health Risks : Exposure to this compound can lead to irritation of the gastrointestinal tract and potential systemic effects, emphasizing the need for caution during laboratory use .

- Carcinogenicity Assessment : Fast Red TR has been evaluated for its carcinogenic potential, with findings suggesting that while zinc compounds are classified as potentially carcinogenic, further studies are necessary to establish definitive links .

Data Table Summary

Case Studies

- Staining Protocols : A study demonstrated the effectiveness of Fast Red TR Salt hemi(zinc chloride) in enhancing the visibility of TRACP in osteoclasts, providing insights into bone resorption processes.

- Bilirubin Reaction Analysis : Research conducted on the reaction of various diazonium salts with bilirubin highlighted the selectivity of Fast Red TR, indicating its utility in clinical diagnostics.

- Environmental Impact Assessment : Investigations into the biodegradability of synthetic dyes revealed that Fast Red TR can be effectively degraded by specific fungal species under controlled conditions, suggesting its potential role in bioremediation strategies.

作用機序

Fast red TR salt hemi(zinc chloride) exerts its effects through its diazonium group, which can undergo various chemical reactions. In immunohistochemical applications, it acts as a substrate for alkaline phosphatase. The enzyme catalyzes the hydrolysis of the diazonium compound, resulting in the formation of a colored product that can be visualized under a microscope . This reaction is highly specific and allows for the precise detection of target proteins in biological samples .

類似化合物との比較

Similar Compounds

- Fast red TR salt 1,5-naphthalenedisulfonate salt

- Fast red violet LB salt

- Fast blue BB salt hemi(zinc chloride) salt

- Fast red RC salt

Uniqueness

Fast red TR salt hemi(zinc chloride) is unique due to its specific diazonium structure, which allows it to undergo a wide range of chemical reactions. Its ability to act as a chromogenic substrate for alkaline phosphatase makes it particularly valuable in immunohistochemical applications . Additionally, its red color and stability under various conditions make it a preferred choice for staining and diagnostic assays .

生物活性

Fast Red TR Salt hemi(zinc chloride) is a diazonium dye primarily used as a chromogenic substrate in various biological applications, particularly in histology and immunohistochemistry. This compound is recognized for its ability to stain specific enzymes, such as alkaline phosphatase and tartrate-resistant acid phosphatase (TRACP), making it valuable in the study of cellular and tissue structures.

- Chemical Formula : C7H6Cl2N2·½ZnCl2

- Molecular Weight : 257.18 g/mol

- CAS Number : 89453-69-0

- Appearance : Typically appears as a reddish powder.

Biological Activity

The biological activity of Fast Red TR Salt hemi(zinc chloride) can be categorized into several key areas:

-

Enzyme Staining :

- Fast Red TR is widely used in histological staining protocols to visualize alkaline phosphatase activity, aiding in the identification of various cell types and their functional states within tissues .

- It has been shown to effectively stain TRACP, which is crucial for studying osteoclast activity and bone resorption processes .

-

Toxicological Implications :

- The compound is classified as a hazardous substance according to OSHA regulations, with potential effects including irritation to the gastrointestinal tract and skin upon exposure .

- In aquatic environments, zinc compounds can be toxic to aquatic life, with concentrations exceeding 0.1 ppm being detrimental to fish . The bioconcentration factor for zinc varies widely among species, indicating potential ecological risks associated with its use.

-

Bioconcentration and Mobility :

- Fast Red TR Salt hemi(zinc chloride) exhibits moderate bioconcentration in aquatic organisms, particularly crustaceans and bivalves, while showing negligible accumulation in plants .

- Zinc's mobility in soil and water systems is influenced by environmental factors such as pH, salinity, and the presence of complexing ligands, which can affect its bioavailability and toxicity .

Case Study 1: Histological Applications

A study conducted on the use of Fast Red TR for staining TRACP in osteoclasts demonstrated its effectiveness in identifying active bone resorption sites in mouse models. The results indicated a significant correlation between the intensity of staining and the number of active osteoclasts present, validating its application in bone research.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of zinc from Fast Red TR applications found that elevated concentrations could lead to bioaccumulation in aquatic organisms. The study highlighted the need for careful monitoring of zinc levels in ecosystems where this compound is utilized extensively.

Research Findings

特性

IUPAC Name |

4-chloro-2-methylbenzenediazonium;dichlorozinc;dichloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6ClN2.4ClH.Zn/c2*1-5-4-6(8)2-3-7(5)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIVFDKBXXMYRL-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)[N+]#N.CC1=C(C=CC(=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl6N4Zn |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。